![molecular formula C18H15FN2O5S B2992344 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1797263-42-3](/img/structure/B2992344.png)

3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

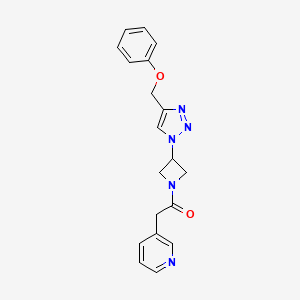

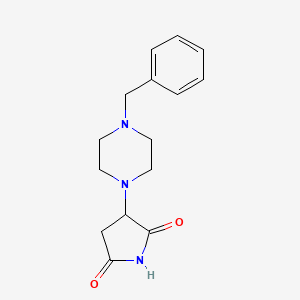

3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15FN2O5S and its molecular weight is 390.39. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis Techniques

Research has demonstrated methodologies for accessing fluoroalkylidene-oxetanes and -azetidines from precursors like 3-oxetanone and 3-azetidinone, employing fluorosulfones through reactions such as the Julia–Kocienski reaction. These methods facilitate the preparation of fluorinated four-membered rings containing diverse functional groups, offering new avenues for the development of nucleic base, ester, or aryl sulfone functions alongside pyrrolidine rings (Laporte et al., 2015).

Antimicrobial Activity

Azetidinones, derived from the structural framework of the subject compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against a range of microbial strains, indicating their potential in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Antimicrobial and Biological Activity

Novel Oxazolidinones and Azetidinones

Studies have synthesized and evaluated oxazolidinones with benzo thiazinen moieties for antimicrobial and anti-inflammatory activities, showcasing the utility of these compounds in medicinal chemistry for addressing bacterial and fungal infections (Fernandes et al., 2013).

Fluorobenzamides as Antimicrobial Analogs

Research into fluorobenzamides containing thiazole and thiazolidine structures has led to the development of promising antimicrobial analogs. These studies underline the significance of fluorine atoms in enhancing antimicrobial activity, suggesting the importance of structural modifications for increased efficacy (Desai et al., 2013).

Chemical and Pharmaceutical Research

Polymerization and Material Science

The compound and its derivatives have been explored in the context of polymer science, where N-sulfonylazetidines have been polymerized anionically to form polymers with unique properties. This research indicates potential applications in material science and engineering (Reisman et al., 2020).

Antitubercular Agents

Sulfonyl derivatives based on isopropyl thiazole frameworks have been synthesized and shown significant antitubercular activity, highlighting the potential of these compounds in treating tuberculosis and other bacterial infections (Kumar et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with various proteins and enzymes, given the presence of the benzoxazolone and azetidine groups . .

Mode of Action

The exact mode of action of this compound is not well-documented. The presence of the sulfonyl group suggests potential interactions with biological targets through hydrogen bonding or ionic interactions. The fluorophenyl group may also contribute to the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. The compound’s lipophilicity, conferred by the fluorophenyl group, may enhance its absorption and distribution. The presence of the sulfonyl group could potentially affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interactions with various proteins and enzymes, it may exert a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Eigenschaften

IUPAC Name |

3-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O5S/c19-12-5-7-13(8-6-12)27(24,25)14-9-20(10-14)17(22)11-21-15-3-1-2-4-16(15)26-18(21)23/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJYNWWHSIQLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2992272.png)

![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2992274.png)

![2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2992275.png)

![2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992276.png)

![2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2992278.png)